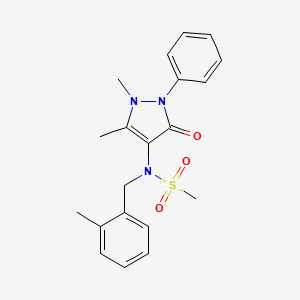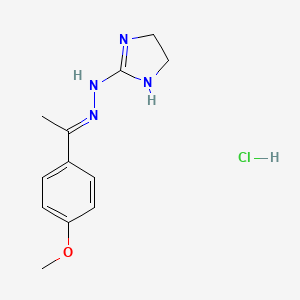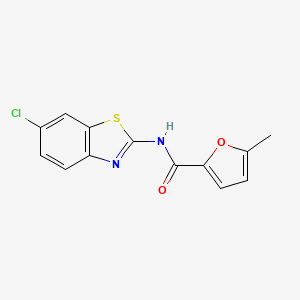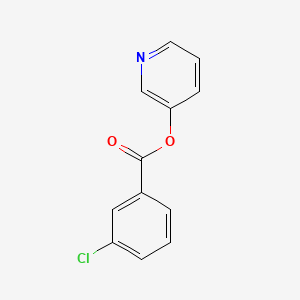
N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. Diclofenac is commonly used to treat various conditions, including arthritis, back pain, and migraine headaches.
Mecanismo De Acción
The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a range of biochemical and physiological effects, including reducing inflammation, pain, and fever. Diclofenac is a potent inhibitor of COX enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain. Diclofenac can also reduce fever by inhibiting the production of prostaglandins in the hypothalamus, a region of the brain that regulates body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diclofenac in lab experiments include its potent anti-inflammatory and analgesic properties, making it a valuable tool for studying inflammation and pain. Diclofenac is also widely available and relatively inexpensive, making it accessible to researchers. However, the limitations of using Diclofenac in lab experiments include its potential for toxicity and side effects, which can affect experimental outcomes. Additionally, Diclofenac can interact with other drugs and compounds, leading to potential confounding effects.
Direcciones Futuras
For research on Diclofenac include investigating its potential for use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, research could focus on developing new formulations of Diclofenac that are more effective and have fewer side effects. Finally, research could explore the mechanisms of action of Diclofenac in more detail, providing insights into the underlying processes of inflammation and pain.
Métodos De Síntesis
The synthesis of Diclofenac involves the reaction of 2-(2-naphthyloxy)acetic acid with thionyl chloride to form 2-(2-naphthyloxy)acetyl chloride, which is then reacted with 3,5-dichloroaniline to form Diclofenac. The synthesis of Diclofenac is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Diclofenac is widely used in scientific research to study the mechanisms of inflammation and pain. Diclofenac is a potent inhibitor of COX enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce inflammation and pain, making it a valuable tool for studying these processes.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-8-15(20)10-16(9-14)21-18(22)11-23-17-6-5-12-3-1-2-4-13(12)7-17/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGIHMOFIOOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5736924.png)
![6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5736932.png)




![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)




